N-(3-Chloro-4-methylphenyl)hydrazinecarbothioamide

Description

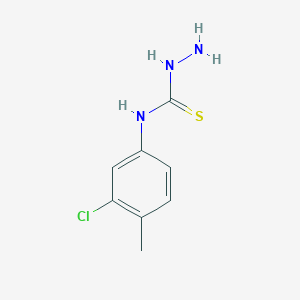

N-(3-Chloro-4-methylphenyl)hydrazinecarbothioamide (CAS: 828273-69-4) is a thiosemicarbazide derivative with the molecular formula C₈H₁₀ClN₃S and a molar mass of 231.70 g/mol . Structurally, it features a thiourea backbone (–NH–CS–NH₂) substituted with a 3-chloro-4-methylphenyl group. This compound is synthesized via the reaction of hydrazine monohydrate with substituted phenyl isothiocyanates, a method commonly employed for thiosemicarbazide derivatives . Its IUPAC name is [(3-Chloro-4-methylphenyl)amino]hydrazinomethane-1-thione, and it serves as a key intermediate in medicinal chemistry for developing antimicrobial, anticancer, and enzyme-inhibitory agents .

Properties

IUPAC Name |

1-amino-3-(3-chloro-4-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3S/c1-5-2-3-6(4-7(5)9)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMJKVNNZKVUKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=S)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374011 | |

| Record name | N-(3-Chloro-4-methylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78862-75-6 | |

| Record name | N-(3-Chloro-4-methylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78862-75-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-(3-Chloro-4-methylphenyl)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique chemical structure that contributes to its biological activity. The presence of the chloro and methyl groups on the phenyl ring enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity. The presence of halogen substituents, such as chlorine, has been linked to enhanced antimicrobial efficacy.

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 |

| This compound | Escherichia coli | 32 |

| This compound | Candida albicans | 8 |

Anticancer Activity

The compound has also been studied for its anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells, particularly those harboring Ras oncogenes. The mechanism involves the inhibition of key signaling pathways associated with cell growth and survival.

In a study involving K-Ras mutant SW480 colon carcinoma cell xenografts in mice, treatment with this compound resulted in reduced tumor growth and induced apoptosis in cancer cells. This suggests that the compound may serve as a potential therapeutic agent in cancer treatment.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer effects.

- Alteration of Cellular Signaling Pathways : By affecting signaling pathways, it can induce apoptosis in cancer cells and inhibit bacterial growth.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of hydrazinecarbothioamides, including this compound. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

- Anticancer Potential : In vivo studies demonstrated that the compound effectively reduced tumor size in mouse models bearing K-Ras mutant tumors. The mechanism was linked to the inhibition of H-Ras-cRaf1 interactions, which are critical for cancer cell proliferation .

- Structure-Activity Relationship (SAR) : Research on related compounds has indicated that modifications on the phenyl ring significantly impact biological activity. The presence of electron-withdrawing groups like chlorine enhances cytotoxicity against cancer cells .

Scientific Research Applications

Chemical Applications

N-(3-Chloro-4-methylphenyl)hydrazinecarbothioamide is utilized as an intermediate in organic synthesis. Its unique chemical structure allows it to participate in various reactions, including:

- Synthesis of Thiosemicarbazones : The compound can be reacted with carbonyl compounds to form thiosemicarbazones, which are known for their diverse biological activities.

- Reagent in Organic Reactions : It serves as a reagent in nucleophilic substitution reactions, contributing to the synthesis of more complex organic molecules.

Biological Applications

The biological activity of this compound has been extensively studied, particularly its potential antimicrobial and anticancer properties. Key findings include:

- Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial effects against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Properties : Studies have shown that this hydrazinecarbothioamide can inhibit cancer cell proliferation. For example, it has been tested against several cancer cell lines, demonstrating selective toxicity towards tumor cells while sparing normal cells .

Medicinal Applications

In the field of medicine, this compound is being investigated for its potential therapeutic applications:

- Drug Development : Ongoing research focuses on its role as a precursor in the synthesis of novel pharmaceuticals. It has been identified as a promising lead compound for developing drugs targeting multidrug-resistant cancer cells .

- Mechanism of Action : The compound's mechanism involves interaction with specific molecular targets, leading to modulation of cellular pathways associated with drug resistance and apoptosis in cancer cells.

Case Studies

Several studies have documented the efficacy and potential applications of this compound:

- Study on Anticancer Activity : A recent study evaluated the compound against various cancer cell lines and found that it significantly reduced cell viability in a dose-dependent manner. The study highlighted its potential as a lead compound for further drug development targeting resistant cancer types .

- Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial properties of this compound against clinical isolates of bacteria. Results indicated that it could serve as an effective agent against antibiotic-resistant strains, suggesting its utility in treating infections caused by such pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiosemicarbazides and their derivatives exhibit diverse biological activities influenced by substituents on the aromatic ring and adjacent functional groups. Below is a detailed comparison of N-(3-Chloro-4-methylphenyl)hydrazinecarbothioamide with analogs:

Structural and Physicochemical Properties

Key Observations :

- Substituent Position : The position of chlorine and methyl groups significantly impacts electronic and steric effects. For example, N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide (5-Cl, 2-Me) may exhibit different solubility and receptor-binding properties compared to the 3-Cl, 4-Me isomer.

- Hybrid Derivatives : Compounds like N-(3-Chloro-4-fluorophenyl)-2-[(3,4-dimethoxyphenyl)acetyl]hydrazinecarbothioamide combine halogenated phenyl groups with acetylated moieties, broadening pharmacological profiles through dual-target interactions.

Antimicrobial Activity

- N-(4-Chlorophenyl)-2-(3-hydroxybenzylidene)hydrazinecarbothioamide demonstrated moderate antibacterial activity against E. coli and S. aureus (MIC: 32–64 µg/mL) .

- Thiosemicarbazones derived from N-(4-methylthiophenyl)hydrazinecarbothioamide showed enhanced antifungal activity against C. albicans due to the sulfur atom’s nucleophilic affinity .

Anticancer Potential

- N-(3-Chloro-4-methylphenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide exhibited cytotoxicity against HeLa cells (IC₅₀: 18 µM) via apoptosis induction, attributed to the pyridylacetyl group’s DNA intercalation capability .

- Derivatives with trifluoromethyl groups (e.g., N-(4-chlorophenyl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl} hydrazinecarbothioamide ) showed improved selectivity for leukemia cells (L1210 IC₅₀: 12 µM) .

Enzyme Inhibition

- N-(pyridin-2-yl)hydrazinecarbothioamide derivatives displayed β-lactamase inhibitory activity (Ki: 0.8 µM), crucial for combating antibiotic-resistant bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.